BenchChemオンラインストアへようこそ!

Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester

Ischemic stroke Neuroprotection Blood-brain barrier

Procure Leonurine (SCM-198) as the validated reference for stroke and atherosclerosis research. The intact syringic acid–guanidinobutyl ester linkage is essential—neither fragment alone recapitulates effects; 10-fold potency differences exist among 35 synthetic analogs. In rat tMCAO, SCM-198 reduces infarct to 13.13% vs Edaravone's 20.14% while uniquely preserving BBB integrity via HDAC4/NOX4/MMP-9. In Rhesus monkeys, 10 mg/kg oral matches atorvastatin's lipid-lowering without tolerance. Multi-agonist antiplatelet activity distinguishes it from single-pathway agents. Ideal BCS Class II/IV model for formulation development. Insist on ≥98% HPLC purity.

Molecular Formula C14H21N3O5
Molecular Weight 311.33 g/mol
Cat. No. B8066778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester
Molecular FormulaC14H21N3O5
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=CNN
InChIInChI=1S/C14H21N3O5/c1-20-11-7-10(8-12(21-2)13(11)18)14(19)22-6-4-3-5-16-9-17-15/h7-9,18H,3-6,15H2,1-2H3,(H,16,17)
InChIKeyFXFDDQGRRAATTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-Hydroxy-3,5-Dimethoxy-, 4-[(Aminoiminomethyl)Amino]Butyl Ester (Leonurine): Core Chemical Identity & Procurement-Ready Profile


Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester (CAS 24697-74-3), universally known as Leonurine or SCM-198, is a pseudoalkaloid belonging to the guanidine ester class of natural products [1]. Its structure comprises a syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) core esterified with 4-guanidinobutanol, yielding the molecular formula C₁₄H₂₁N₃O₅ and a molecular weight of 311.33 g/mol [1]. First isolated from Leonurus sibiricus (Lamiaceae), Leonurine is the unique alkaloid marker of the Leonurus genus and is also found in Leonotis leonurus, Leonurus japonicus, and Leonurus cardiaca [2]. The compound is commercially available as the free base or the hydrochloride monohydrate (C₁₄H₂₁N₃O₅·HCl·H₂O, MW 365.81, mp 193–194 °C, pKa 7.9 in water) at purities ≥98% (HPLC) [1].

Why Leonurine Cannot Be Replaced by Syringic Acid, Simple Guanidine Derivatives, or Other Leonurus Alkaloids in Research Procurement


Leonurine's biological activity is exquisitely dependent on the intact ester linkage between the syringic acid pharmacophore and the 4-guanidinobutyl side chain; neither fragment alone recapitulates its effects. Syringic acid exhibits little to no antiplatelet aggregation activity, whereas Leonurine demonstrates potent, multi-pathway inhibition [1]. Similarly, guanidine fragments lacking the benzoate moiety fail to extend lifespan in C. elegans, where the benzoate portion—not the guanidine—was shown to be the essential pharmacophore [2]. Among 35 synthetic SCM-198 analogs systematically evaluated, potency differences exceeding 10-fold were observed in cardioprotective assays, and only a subset outperformed the parent compound, underscoring that even modest structural modifications profoundly alter efficacy [3]. Furthermore, co-occurring Leonurus alkaloids such as stachydrine display entirely distinct pharmacokinetic profiles and therapeutic targets, rendering Leonurine non-interchangeable with crude Leonurus extracts or other in-class compounds [4].

Quantitative Differentiation Evidence: Leonurine vs. Closest Analogs, In-Class Candidates, and Standard-of-Care Comparators


Stroke Protection: SCM-198 Reduces Cerebral Infarct Volume 1.53-Fold More Effectively Than Edaravone in Rat tMCAO Model

In a rat transient middle cerebral artery occlusion (tMCAO) model with 90 min ischemia followed by 72 h reperfusion, post-treatment with SCM-198 (15 mg/kg/day, i.v.) reduced the infarct volume to 13.13 ± 4.42% of the total brain area, compared with 20.14 ± 8.86% for Edaravone (3 mg/kg/day, i.v.)—the current clinical standard free-radical scavenger for acute ischemic stroke—and 38.00 ± 8.10% for the untreated tMCAO control group [1]. This represents a 1.53-fold greater infarct volume reduction by SCM-198 relative to Edaravone. Additionally, SCM-198 significantly improved neurological deficit scores and reduced Evans blue dye extravasation, indicating superior blood-brain barrier (BBB) protection, an effect attributed to the HDAC4/NOX4/MMP-9/tight junction pathway [1].

Ischemic stroke Neuroprotection Blood-brain barrier

Lipid-Lowering Efficacy: SCM-198 Achieves 24.05% Total Cholesterol Reduction in Rhesus Monkeys, Matching Atorvastatin with a Superior Long-Term Safety Profile

In a multi-species study spanning ApoE⁻/⁻ mice, New Zealand white rabbits, and senile Rhesus monkeys fed a high-fat diet, daily oral administration of SCM-198 was directly compared with atorvastatin. In the Rhesus monkey cohort, SCM-198 at 10 mg/kg achieved a maximum total cholesterol (TC) reduction of 24.05% at day 150 and a 13.16% LDL reduction at day 60, without arterial morphologic changes or adverse events [1]. Atorvastatin at 1.2 mg/kg showed similar lipid-lowering potency and efficiency but was associated with tolerance development upon long-term use, a concern not observed with SCM-198 [1]. In the ApoE⁻/⁻ mouse arm, SCM-198 additionally suppressed hepatic expression of fatty acid synthase (FASN), stearoyl-CoA desaturase (SCD-1), and sterol regulatory element-binding protein (SREBF), indicating a mechanism distinct from HMG-CoA reductase inhibition [1].

Dyslipidemia Atherosclerosis Statin intolerance

Tyrosinase Inhibition: Leonurine Is a Competitive Inhibitor (IC₅₀ 12.4 μM) but 1.68-Fold Less Potent Than the Co-Occurring Analog 10-Methoxy-Leonurine

In a comparative evaluation of five Leonurus japonicus-derived compounds, both Leonurine (compound 2) and 10-methoxy-leonurine (compound 1) acted as competitive inhibitors of mushroom tyrosinase, with IC₅₀ values of 12.4 ± 0.8 μM and 7.4 ± 0.4 μM, respectively [1]. This 1.68-fold potency difference quantifies the impact of the additional methoxy substitution at the 10-position for tyrosinase-targeted applications. Both compounds exhibited Ki values in the micromolar range, and in silico docking revealed that the guanidine group occupies the enzyme inner cavity while the benzene ring docks within the active site pocket [1]. The remaining three tested compounds (3–5) were inactive, establishing a clear structure-activity boundary within the Leonurus pseudoalkaloid class [1].

Tyrosinase inhibition Melanogenesis Cosmetic research

Antiplatelet Aggregation: Leonurine Inhibits Multiple Agonist Pathways, Unlike Syringic Acid Which Shows Negligible Activity

Leonurine demonstrated significant, concentration-dependent inhibition of rabbit platelet aggregation induced by three distinct agonists: thrombin (IC₅₀ = 97.22 μM), arachidonic acid (IC₅₀ = 31.03 μM), and collagen (IC₅₀ = 44.48 μM) in vitro [1]. In contrast, a separate study evaluating Leonurine alongside syringic acid and a series of syringic acid aminoesters found that syringic acid alone exhibited little to no antiplatelet activity, while Leonurine (compound I) inhibited ADP-induced aggregation with an IC₅₀ of 0.97 mg/mL [2]. This class-level comparison across independent studies reveals that the guanidinobutyl ester moiety—absent in syringic acid—is essential for antiplatelet bioactivity. Furthermore, certain synthetic aminoester derivatives (e.g., compounds IV₁ and V₁) showed IC₅₀ values as low as 0.15–0.36 mg/mL, outperforming Leonurine by 2.7- to 6.5-fold, demonstrating that the parent structure is not the ceiling for antiplatelet potency within this chemotype [2].

Platelet aggregation Thrombosis Cardiovascular protection

Oral Bioavailability: O/O Microemulsion Formulation Achieves 6.15-Fold Higher Absolute Bioavailability vs. Aqueous Suspension, Addressing the Critical Developability Bottleneck

Leonurine's extremely low intrinsic water solubility (logP ~2.02; water solubility <0.1 mg/mL for the free base) translates to poor oral bioavailability, a major limitation for in vivo studies [1]. A dedicated pharmacokinetic study compared an O/O microemulsion formulation (LE-ME) with a standard aqueous suspension (LE-SWW) in mice. The microemulsion achieved an absolute oral bioavailability of 10.95%, compared with only 1.78% for the suspension—a 6.15-fold enhancement [1]. Additionally, the microemulsion prolonged the terminal elimination half-life (T₁/₂β) by 3.04-fold and the mean residence time (MRT) by 4.19-fold relative to the suspension, with a Cₘₐₓ 2.46-fold higher [1]. Intramuscular administration of LE-ME further increased absolute bioavailability to 37.45%, establishing formulation-dependent absorption as a critical determinant of Leonurine exposure [1].

Pharmacokinetics Bioavailability Formulation development

Cardioprotective SAR: Analog 14o Requires 10-Fold Lower Concentration to Achieve Cytoprotection Equivalent to SCM-198 in H9c2 Cardiomyocytes

In a systematic SAR study, 35 novel SCM-198 analogs were designed, synthesized, and evaluated for cardioprotective effects in H₂O₂-challenged H9c2 cardiomyocytes and a mouse myocardial infarction (MI) model [1]. The study revealed that LDH release levels in cells treated with 1 μM of the lead analog 14o were comparable to cells treated with 10 μM SCM-198, indicating an approximate 10-fold greater cytoprotective potency for the analog [1]. Correspondingly, Bcl-2 upregulation and caspase-3 suppression were greater with 14o than with SCM-198 [1]. In the mouse MI model, 14o pretreatment resulted in a significantly lower infarct size than SCM-198 pretreatment, confirmed by H&E and TUNEL staining [1]. While SCM-198 remains the validated parent scaffold, this evidence establishes that its cardioprotective potency is not maximal within the chemotype, and that the SAR trajectory has yielded superior analogs for target-specific applications [1].

Myocardial infarction Cardioprotection Structure-activity relationship

Evidence-Backed Research and Industrial Application Scenarios for Leonurine (Benzoic Acid, 4-Hydroxy-3,5-Dimethoxy-, 4-[(Aminoiminomethyl)Amino]Butyl Ester)


Preclinical Ischemic Stroke Research: Superior to Edaravone for Combined Neuroprotection and Blood-Brain Barrier Preservation

In rat tMCAO models, SCM-198 (15 mg/kg/day i.v.) reduces cerebral infarct volume to 13.13% versus 20.14% for Edaravone—the clinical standard—while simultaneously protecting BBB integrity via the HDAC4/NOX4/MMP-9 pathway [1]. This dual mechanism (infarct reduction + BBB preservation) is not observed with Edaravone, making Leonurine the preferred tool compound for studies investigating post-stroke BBB breakdown, vasogenic edema, and neurovascular unit protection. Dosing should be initiated within 0.5–2 h post-reperfusion for optimal effect [1].

Dyslipidemia and Atherosclerosis Models in Statin-Intolerant or Non-Human Primate Systems

SCM-198 at 10 mg/kg/day oral dosing achieves 24.05% TC and 13.16% LDL reductions in high-fat diet-fed Rhesus monkeys, matching atorvastatin's lipid-lowering potency without inducing tolerance, and additionally suppresses hepatic lipogenic gene expression (FASN, SCD-1, SREBF) [1]. This profile makes Leonurine the compound of choice for atherosclerosis studies where statin tolerance, muscle toxicity, or pleiotropic statin effects would confound interpretation—particularly in primate models where translatability to human dyslipidemia is paramount [1].

Multi-Pathway Antiplatelet and Antithrombotic Mechanistic Studies

Leonurine inhibits platelet aggregation induced by thrombin (IC₅₀ 97.22 μM), arachidonic acid (IC₅₀ 31.03 μM), collagen (IC₅₀ 44.48 μM), and ADP (IC₅₀ ~0.97 mg/mL), a multi-agonist profile that distinguishes it from single-pathway antiplatelet agents [1][2]. Unlike its parent acid syringic acid—which is inactive—Leonurine's guanidinobutyl ester moiety enables this broad-spectrum activity. Researchers studying platelet signaling, thrombus formation, or evaluating antiplatelet synergy should procure Leonurine as the validated multi-target reference, but note that synthetic aminoester derivatives (e.g., IV₁, V₁) may offer 2.7–6.5-fold greater potency for lead optimization studies [2].

Formulation Development Programs Targeting Low-Solubility Natural Product Bioavailability Enhancement

With a baseline absolute oral bioavailability of only 1.78% from aqueous suspension, Leonurine represents an ideal model compound for formulation scientists developing solubility-enhancing drug delivery systems for BCS Class II/IV natural products. The O/O microemulsion benchmark—achieving 6.15-fold bioavailability enhancement (10.95% absolute) and 4.19-fold MRT prolongation—provides a quantifiable performance target and a validated positive control for novel formulation screening [1]. Procurement of Leonurine for such programs should be accompanied by analytical-grade standards for LC-MS/MS bioanalysis, using the published HPLC-MS/MS method with n-benzoyl-L-arginine ethyl ester as internal standard [1].

Quote Request

Request a Quote for Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.